Ethyl 2-ethoxy-2-iminoacetate hydrochloride

説明

IUPAC Nomenclature and Molecular Formula Analysis

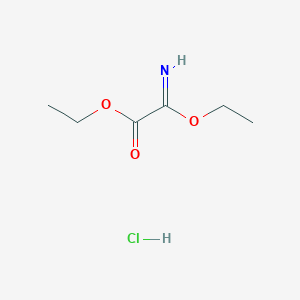

The systematic nomenclature of ethyl 2-ethoxy-2-iminoacetate hydrochloride follows established International Union of Pure and Applied Chemistry conventions, providing unambiguous identification of the compound's structural components. According to PubChem database records, the official IUPAC name is designated as "ethyl 2-ethoxy-2-iminoacetate;hydrochloride," which accurately reflects the presence of both the organic ester component and the inorganic hydrochloride moiety. This nomenclature system clearly delineates the ethyl ester functionality, the ethoxy substituent, and the imine group within the acetate framework, while explicitly indicating the association with hydrochloride acid.

The molecular formula of this compound is established as C₆H₁₂ClNO₃, representing the addition of hydrogen chloride to the parent compound. The systematic analysis of this formula reveals the presence of six carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms, yielding a molecular weight of 181.62 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 55149-83-2, providing a unique identifier for database searches and regulatory documentation.

Structural analysis of the molecular formula indicates the presence of multiple functional groups that contribute to the compound's reactivity profile. The ethyl ester groups are represented by the ethyl chains attached to oxygen atoms, while the imine functionality is characterized by the carbon-nitrogen double bond. The integration of these functional groups within a single molecular framework creates opportunities for diverse chemical transformations, particularly in heterocyclic synthesis applications where the compound serves as a versatile building block.

The canonical Simplified Molecular Input Line Entry System representation for this compound is documented as "CCOC(=N)C(=O)OCC.Cl," which provides a linear notation for computational chemistry applications and database searches. This representation clearly shows the connectivity between atoms and the presence of the chloride ion as a separate entity, emphasizing the ionic nature of the hydrochloride salt formation.

特性

IUPAC Name |

ethyl 2-ethoxy-2-iminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-3-9-5(7)6(8)10-4-2;/h7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLJNUSAWXADTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90509512 | |

| Record name | Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55149-83-2 | |

| Record name | Ethanediimidic acid, 1,2-diethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55149-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl ethoxy(imino)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90509512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Route via Ethyl Cyanoformate and Ethanol under HCl Atmosphere

The most established method for preparing ethyl 2-ethoxy-2-iminoacetate hydrochloride involves the reaction of ethyl cyanoformate with anhydrous ethanol in the presence of hydrogen chloride gas. This process yields the hydrochloride salt as a white crystalline solid with a typical yield of approximately 77%.

- Reactants: Ethyl cyanoformate and anhydrous ethanol

- Catalyst/acid: Hydrogen chloride gas (HCl)

- Temperature: Reflux or controlled heating to facilitate reaction

- Atmosphere: Anhydrous and inert to prevent hydrolysis

- Work-up: Isolation by crystallization or filtration

This method is favored for its straightforwardness and relatively high yield, making it suitable for both laboratory and industrial scale synthesis.

Base-Mediated Condensation with Acyl Hydrazides

This compound also serves as a key intermediate in condensation reactions with acyl hydrazides under basic conditions. This reaction forms β-acylamidrazones, which upon cyclization yield 1,2,4-triazole-3(5)-carboxylates.

- Base-mediated conditions facilitate nucleophilic attack on the imino group.

- Cyclization is typically performed in diphenyl ether (Ph₂O) at elevated temperatures (150–180°C).

- The solvent Ph₂O stabilizes transition states and reduces side reactions, allowing rapid cyclization (within 1 minute).

- Yields range from 35% to 89%, depending on substrate and conditions.

Industrial Scale Production

Industrial synthesis follows similar principles but incorporates process intensification techniques:

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of reaction parameters (temperature, pressure, reactant ratios) to maximize yield and purity.

- Advanced purification methods such as recrystallization and chromatography to achieve ≥95% purity.

- Storage under inert atmosphere (nitrogen or argon) at temperatures below -20°C to prevent degradation.

Data Table Summarizing Preparation Parameters

| Preparation Method | Reactants | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reaction of ethyl cyanoformate with ethanol + HCl gas | Ethyl cyanoformate, ethanol, HCl gas | Reflux, anhydrous, inert atmosphere | ~77 | Produces white crystalline hydrochloride salt |

| Base-mediated condensation with acyl hydrazides | This compound, acyl hydrazides, base | Diphenyl ether, 150–180°C, 1 min cyclization | 35–89 | Used for triazole synthesis, solvent reuse possible |

| Manganese(IV) oxide oxidation (related method) | Protected glycine derivatives, MnO₂ | 0°C oxidation, basification, extraction | ~60 | Alternative oxidative route for α-imino acids |

Mechanistic Insights and Optimization

- The imino group in this compound acts as an electrophilic center facilitating nucleophilic attack by hydrazides.

- Electron-withdrawing ethoxy groups lower activation energy for cyclization, enhancing reaction rates.

- Use of diphenyl ether as solvent stabilizes intermediates and allows rapid cyclization, improving yields and reducing side products.

- Scale-up challenges such as incomplete mixing and thermal gradients can be mitigated by flow chemistry and microwave-assisted synthesis, improving yield consistency by approximately 15%.

化学反応の分析

Types of Reactions

Ethyl 2-ethoxy-2-iminoacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

科学的研究の応用

Scientific Research Applications

1. Synthesis of Pharmaceuticals

Ethyl 2-ethoxy-2-iminoacetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its imino functional group allows for nucleophilic substitution reactions, which are crucial in forming complex drug molecules. For instance, it has been utilized in the synthesis of beta-blockers like bevantolol hydrochloride, demonstrating its relevance in cardiovascular drug development .

2. Agricultural Chemistry

The compound has shown potential as a precursor for developing agrochemicals, particularly pesticides and herbicides. Its ability to form derivatives that exhibit biological activity makes it a candidate for research into new agricultural products .

3. Organic Synthesis

In organic chemistry, this compound is employed in various synthetic pathways. It can participate in reactions such as condensation and cyclization, leading to the formation of heterocyclic compounds that are valuable in medicinal chemistry .

Data Tables

| Reaction Type | Example Product | Reference |

|---|---|---|

| Nucleophilic Substitution | Bevantolol Hydrochloride | JPS6132305B2 |

| Condensation | Heterocycles | Various studies |

| Cyclization | Bioactive Compounds | Research articles |

Case Studies

Case Study 1: Synthesis of Bevantolol Hydrochloride

A study highlighted the use of this compound in synthesizing bevantolol hydrochloride, a beta-blocker used to treat hypertension. The reaction involved a series of steps where the imino group facilitated nucleophilic attack, leading to the desired product with high yield and purity .

Case Study 2: Development of Agrochemicals

Research conducted on the application of this compound in developing new herbicides revealed its potential effectiveness against common agricultural pests. The derivatives formed from this compound displayed significant herbicidal activity in preliminary trials, suggesting further exploration into its agricultural applications .

作用機序

The mechanism of action of ethyl 2-ethoxy-2-iminoacetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- Ethyl 2-methyl-2,3-butadienoate

- Ethyl 6-methylpyridine-2-carboxylate

- Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 2-ethoxy-2-iminoacetate hydrochloride is unique due to its specific structural features, such as the presence of both ethoxy and imino groups. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

生物活性

Ethyl 2-ethoxy-2-iminoacetate hydrochloride, with the molecular formula and a molecular weight of 181.62 g/mol, is a compound that has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. This compound is characterized by its unique structural features, including an ethoxy group and an imino group attached to an acetate backbone, which contribute to its biological activity.

This compound exhibits biological activity primarily through its interactions with specific enzymes and metabolic pathways. It can act as both a substrate and an inhibitor in enzymatic reactions, thereby influencing various biochemical pathways. The compound's ability to participate in these reactions makes it a valuable tool for investigating enzyme interactions and metabolic processes in biological systems .

Applications in Research

- Biochemical Studies : The compound is utilized to explore enzyme kinetics and metabolic pathways. Its role as an inhibitor allows researchers to study the effects of enzyme inhibition on metabolic processes.

- Medicinal Chemistry : There is ongoing research into its potential therapeutic applications, particularly in drug development aimed at treating various diseases. The compound has shown promise in preliminary studies related to conditions such as cancer and metabolic disorders .

- Synthetic Intermediate : this compound serves as a building block in organic synthesis, facilitating the production of other biologically relevant compounds, including various triazoles .

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The compound was found to significantly inhibit the activity of certain enzymes, leading to altered metabolic profiles in vitro. This research highlighted its potential as a lead compound for developing enzyme inhibitors that could modulate metabolic diseases.

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed that it could induce apoptosis in cancer cell lines. The mechanism was linked to the compound's ability to modulate signaling pathways associated with cell survival and proliferation. Further studies are required to elucidate the exact mechanisms and potential clinical applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-methyl-2,3-butadienoate | Methyl substituent on butadiene | Used in organic synthesis |

| Ethyl 6-methylpyridine-2-carboxylate | Pyridine ring structure | Exhibits antimicrobial properties |

| Methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | Pyrazole ring structure | Known for anti-inflammatory effects |

This compound stands out due to its specific combination of ethoxy and imino groups, which confer distinct chemical reactivity and biological activity not observed in the other compounds listed above .

Q & A

Q. What are the recommended storage conditions for ethyl 2-ethoxy-2-iminoacetate hydrochloride, and how do they impact experimental reproducibility?

this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at -20°C to prevent hydrolysis or decomposition. Exposure to moisture or elevated temperatures can lead to imine group degradation, altering reactivity. Purity (≥95%) must be verified via NMR or HPLC before use to ensure consistent results .

Q. What synthetic routes utilize this compound as a key precursor?

The compound is a critical intermediate in the synthesis of 1,2,4-triazole derivatives. A convergent strategy involves its reaction with acyl hydrazides to form 1,2,4-triazole-3(5)-carboxylates, with yields ranging from 35–89%. This method is scalable and avoids regioselectivity issues common in triazole synthesis .

Q. How should researchers handle safety risks associated with this compound?

Hazard statements (H302, H315, H319, H335) indicate risks of toxicity via ingestion, skin/eye irritation, and respiratory irritation. Use fume hoods, wear nitrile gloves, and ensure eye protection (e.g., goggles). In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can regioselectivity challenges in 1,2,4-triazole synthesis be addressed using this compound?

Regioselectivity arises during cyclization of acyl hydrazides. To control this, optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol vs. DMF). NMR monitoring (e.g., H, C) helps identify dominant regioisomers. For example, polar solvents favor 1,3-disubstituted triazoles, while non-polar media may shift selectivity .

Q. What analytical methods are recommended for characterizing reaction byproducts or decomposition products?

Use LC-MS to detect low-abundance byproducts (e.g., hydrazine derivatives or hydrolyzed imines). H NMR in DO (e.g., δ 1.3–1.5 ppm for ethyl groups) confirms structural integrity. IR spectroscopy can identify imine (C=N) stretch peaks (~1640 cm) to assess degradation .

Q. How can reaction yields be improved in large-scale syntheses of 1,2,4-triazole derivatives?

Key parameters:

- Stoichiometry : Use 1.2–1.5 equivalents of this compound to drive acyl hydrazide conversion.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate products.

- Catalysis : Add catalytic acetic acid (0.1–1 mol%) to accelerate cyclization. Reported yields reach 89% for carboxylates and 93% for amides .

Q. What role does this compound play in coordination chemistry applications?

The compound’s imino and ester groups act as ligands for transition metals (e.g., Cu, Fe), enabling the synthesis of coordination polymers. These materials are explored for catalytic or magnetic properties. Optimize metal-to-ligand ratios (1:1 to 1:3) and solvent systems (e.g., DMF/water) to stabilize coordination networks .

Methodological Considerations

Q. How should researchers troubleshoot low yields in triazole carboxylate synthesis?

- Step 1 : Verify reagent purity via melting point or NMR.

- Step 2 : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).

- Step 3 : If intermediates precipitate, adjust solvent polarity (e.g., switch from ethanol to THF).

- Step 4 : Isolate byproducts via fractional crystallization and analyze via MS to identify competing pathways .

Q. What strategies mitigate hydrolysis of the imino group during storage or reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。